3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide
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Description
3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is a useful research compound. Its molecular formula is C26H30N6O4 and its molecular weight is 490.564. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a triazolo-triazine backbone have been shown to interact with various biological targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as dna intercalation , and modulation of protein expression .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to cell survival and apoptosis .
Pharmacokinetics
Similar compounds with a triazolo-triazine backbone have been shown to possess high energy content and stability , which may influence their bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been shown to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .
Action Environment
The performance properties of similar nitrogen-rich compounds can be changed by careful choice of functional groups .
Biochemical Analysis
Biochemical Properties
3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways and cellular processes . Additionally, the compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades.
Cellular Effects
The effects of This compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis . Moreover, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic action . Additionally, it can activate or inhibit signaling pathways by interacting with receptors, leading to changes in cellular responses. These interactions can result in the modulation of gene expression, enzyme activity, and other cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of This compound have been studied extensively in laboratory settings. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under specific conditions but may degrade when exposed to certain environmental factors, such as light or heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including organ damage or systemic toxicity. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux, altering the levels of metabolites and affecting overall metabolic homeostasis . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in particular tissues . The compound’s localization can influence its activity and effectiveness, with certain tissues showing higher concentrations than others.
Subcellular Localization
The subcellular localization of This compound is critical for its function. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence its localization, affecting its activity and interactions with other biomolecules.
Properties
IUPAC Name |
3-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-16(2)14-27-22(33)12-13-30-24(35)19-9-5-6-11-21(19)32-25(30)29-31(26(32)36)15-23(34)28-20-10-7-8-17(3)18(20)4/h5-11,16H,12-15H2,1-4H3,(H,27,33)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPZWLSJUGZZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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